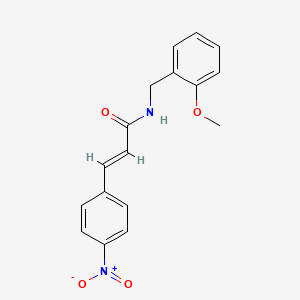
1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research. It is a derivative of pyrimidine and has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of 1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the HIV virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione have been studied extensively. In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against the herpes simplex virus and the HIV virus. In addition, the compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
The advantages of using 1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potent cytotoxic, antiviral, and antibacterial properties. However, the compound also has limitations, including its low solubility in water and its potential toxicity to non-target cells and organisms.
将来の方向性
There are many future directions for research on 1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate the compound's potential applications in medicine, agriculture, and materials science. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, researchers could investigate ways to improve the compound's solubility and reduce its toxicity to non-target cells and organisms. Finally, researchers could explore the potential of 1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a lead compound for the development of new drugs, herbicides, and insecticides.
合成法
Several methods have been developed for the synthesis of 1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most commonly used methods involves the reaction of 4-isopropylbenzaldehyde and 2-methylbenzaldehyde with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the pyrimidine ring.
科学的研究の応用
1-(4-isopropylphenyl)-5-(2-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of scientific research. In medicine, the compound has been investigated for its anticancer, antiviral, and antimicrobial properties. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In materials science, it has been investigated for its potential use as a building block for the synthesis of functional materials.
特性
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13(2)15-8-10-17(11-9-15)23-20(25)18(19(24)22-21(23)26)12-16-7-5-4-6-14(16)3/h4-13H,1-3H3,(H,22,24,26)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITNSXOGLHXIML-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-methylphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)



![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)

![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)